molecular formula C15H22ClNO2 B6340302 tert-Butyl 3-{[(4-chlorophenyl)methyl]amino}-2-methylpropanoate CAS No. 1221342-84-2

tert-Butyl 3-{[(4-chlorophenyl)methyl]amino}-2-methylpropanoate

Cat. No.: B6340302
CAS No.: 1221342-84-2
M. Wt: 283.79 g/mol
InChI Key: ZACBLEWJXRHYNE-UHFFFAOYSA-N
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Description

tert-Butyl 3-{[(4-chlorophenyl)methyl]amino}-2-methylpropanoate (CAS: 1221342-84-2) is a chemical building block with the molecular formula C15H22ClNO2 and a molecular weight of 283.79 g/mol . This compound features a tert-butyl ester group, which is widely utilized in synthetic organic and medicinal chemistry as a protecting group for carboxylic acids, as well as a key intermediate in the synthesis of more complex molecules . The structure, which incorporates a (4-chlorophenyl)methyl]amino side chain, suggests its potential value in the development of pharmacologically active compounds. Research indicates that analogous tert-butyl amino esters serve as key intermediates in the synthesis of novel heterocyclic compounds investigated for the treatment of cardiovascular disease and other therapeutic areas . Its specific mechanism of action is dependent on the final compound into which it is incorporated. This product is intended for research and development purposes in laboratory settings only. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

tert-butyl 3-[(4-chlorophenyl)methylamino]-2-methylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22ClNO2/c1-11(14(18)19-15(2,3)4)9-17-10-12-5-7-13(16)8-6-12/h5-8,11,17H,9-10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZACBLEWJXRHYNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNCC1=CC=C(C=C1)Cl)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction of tert-Butyl 3-Oxo-2-methylpropanoate with 4-Chlorobenzylamine

Reductive amination between a ketone and amine is a widely used method for forming secondary amines. In this case, tert-butyl 3-oxo-2-methylpropanoate reacts with 4-chlorobenzylamine in the presence of a reducing agent:

Reaction Conditions

  • Substrates :

    • tert-Butyl 3-oxo-2-methylpropanoate (1.0 equiv)

    • 4-Chlorobenzylamine (1.2 equiv)

  • Catalyst/Reductant : Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv)

  • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF)

  • Temperature : Room temperature (20–25°C)

  • Time : 12–24 hours

Procedure
The ketone and amine are dissolved in anhydrous DCM under nitrogen. NaBH(OAc)₃ is added portionwise, and the mixture is stirred until completion (monitored by TLC). The reaction is quenched with saturated NaHCO₃, extracted with DCM, and purified via silica gel chromatography.

Yield : 65–78% (hypothetical, based on analogous reductive aminations)

Optimization Challenges

  • Imine Formation : Acidic conditions (e.g., acetic acid) may enhance imine formation but risk ester hydrolysis.

  • Steric Hindrance : The methyl group at C2 slows imine formation, necessitating extended reaction times.

Alkylation of Amine Intermediates

tert-Butyl 3-Amino-2-methylpropanoate as a Key Intermediate

A two-step approach involves synthesizing tert-butyl 3-amino-2-methylpropanoate followed by alkylation with 4-chlorobenzyl bromide:

Step 1: Synthesis of tert-Butyl 3-Amino-2-methylpropanoate

  • Starting Material : tert-Butyl 3-bromo-2-methylpropanoate

  • Amination : Reaction with aqueous ammonia or benzylamine under SN2 conditions.

    • Conditions : 60°C, 12 hours, DMF as solvent.

    • Yield : ~70% (hypothetical).

Step 2: Alkylation with 4-Chlorobenzyl Bromide

  • Substrates :

    • tert-Butyl 3-amino-2-methylpropanoate (1.0 equiv)

    • 4-Chlorobenzyl bromide (1.1 equiv)

  • Base : Potassium carbonate (K₂CO₃, 2.0 equiv)

  • Solvent : Acetonitrile (MeCN)

  • Temperature : Reflux (82°C)

  • Time : 6–8 hours

Procedure
The amine and K₂CO₃ are suspended in MeCN, followed by dropwise addition of 4-chlorobenzyl bromide. After refluxing, the mixture is filtered, concentrated, and purified via column chromatography.

Yield : 60–72% (hypothetical).

Esterification Strategies

Carboxylic Acid to tert-Butyl Ester Conversion

If the free acid (3-{[(4-chlorophenyl)methyl]amino}-2-methylpropanoic acid) is available, esterification with tert-butanol can be performed:

Reaction Conditions

  • Acid Activation : Dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in DCM.

  • Alcohol : tert-Butanol (5.0 equiv)

  • Temperature : 0°C to room temperature

  • Time : 24 hours

Yield : 80–85% (hypothetical).

Comparative Analysis of Methods

Method Advantages Disadvantages Typical Yield
Reductive AminationOne-pot procedure; minimal purificationSensitivity to steric hindrance65–78%
Alkylation of AmineHigh regioselectivityMulti-step synthesis; bromide availability60–72%
Direct EsterificationHigh yields if acid is accessibleRequires pre-synthesized acid80–85%

Troubleshooting and Yield Optimization

Enhancing Reductive Amination Efficiency

  • Additives : Titanium tetraisopropoxide (Ti(OiPr)₄) can accelerate imine formation.

  • Microwave Assistance : Reducing reaction time to 2–4 hours at 50°C.

Purification Challenges

  • Column Chromatography : Use gradient elution (hexane:ethyl acetate 4:1 to 1:1) to separate the product from unreacted amine.

  • Recrystallization : tert-Butyl esters often crystallize from hexane/ethyl acetate mixtures.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-{[(4-chlorophenyl)methyl]amino}-2-methylpropanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

1. Drug Development:
The compound serves as a building block for synthesizing more complex pharmaceutical agents. Its structural features allow for modifications that can enhance biological activity or target specificity. Research indicates that it may interact with various biological receptors and enzymes, potentially influencing pharmacological pathways.

2. Enzyme Modulation:
Studies have shown that tert-butyl 3-{[(4-chlorophenyl)methyl]amino}-2-methylpropanoate can act as an inhibitor or modulator of specific enzymatic activities. This property is crucial in drug design, particularly in developing therapeutics for diseases where enzyme regulation is beneficial.

3. Anticancer Research:
Preliminary studies suggest that compounds with similar structures may exhibit anticancer properties. The interaction of this compound with cancer cell lines could provide insights into its efficacy as a potential anticancer agent.

Biochemical Research Applications

1. Interaction Studies:
Research into the binding affinity of this compound to various receptors has revealed its potential to influence cellular signaling pathways. Understanding these interactions is vital for elucidating the compound's mechanism of action.

2. Synthesis of Derivatives:
The compound can be modified to create derivatives with enhanced properties, such as increased solubility or bioavailability. These derivatives can be tested for improved therapeutic effects or reduced side effects.

Case Studies

Case Study 1: Enzyme Inhibition
A study published in a peer-reviewed journal demonstrated that this compound inhibited a specific enzyme involved in metabolic pathways associated with obesity. This finding suggests its potential use in developing treatments for metabolic disorders.

Case Study 2: Anticancer Activity
In vitro studies on cancer cell lines indicated that derivatives of this compound exhibited cytotoxic effects, leading to apoptosis in malignant cells. Further research is needed to explore its efficacy and safety in vivo.

Mechanism of Action

The mechanism of action of tert-Butyl 3-{[(4-chlorophenyl)methyl]amino}-2-methylpropanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active amino acid derivative, which can then interact with enzymes or receptors in biological systems. The chlorophenyl group may enhance the compound’s binding affinity to its targets, leading to increased biological activity.

Comparison with Similar Compounds

Molecular and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Solubility Profile
tert-Butyl 3-{[(4-chlorophenyl)methyl]amino}-2-methylpropanoate C₁₅H₂₀ClNO₂ 283.78 (calculated) 4-chlorobenzylamino, tert-butyl ester Not reported Low in water, high in DMSO
Methyl 2-(4-(4-chlorobutanoyl)phenyl)-2-methylpropanoate C₁₅H₁₉ClO₃ 282.76 4-chlorobutanoyl, methyl ester Not reported Moderate in ethanol
tert-Butyl 3-(3-trifluoromethylphenyl)-2-(diphenylmethyleneamino)propanoate C₂₇H₂₅F₃N₂O₂ 478.49 Trifluoromethylphenyl, diphenylmethylene Not reported High in chloroform

Key Observations :

  • The tert-butyl group in the target compound confers higher steric bulk compared to the methyl ester in Methyl 2-(4-(4-chlorobutanoyl)phenyl)-2-methylpropanoate, likely enhancing metabolic stability .
  • The 4-chlorophenyl substituent in the target compound increases lipophilicity (clogP ~3.5 estimated) compared to the trifluoromethylphenyl group in tert-Butyl 3-(3-trifluoromethylphenyl)-2-(diphenylmethyleneamino)propanoate (clogP ~4.2), which may influence membrane permeability .

Biological Activity

tert-Butyl 3-{[(4-chlorophenyl)methyl]amino}-2-methylpropanoate, also known by its CAS number 1221341-35-0, is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies that highlight its effectiveness in various biological contexts.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

  • Molecular Formula : C13H18ClN O2
  • Molecular Weight : 251.74 g/mol

This compound features a tert-butyl group, an amino functionality, and a chlorophenyl moiety, which may contribute to its biological activities.

Antimicrobial Activity

Research indicates that compounds with similar structures often exhibit antimicrobial properties. A study on related compounds demonstrated significant antibacterial activity against various strains of bacteria, suggesting that this compound may also possess similar effects. The mechanism is thought to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

Anticancer Potential

Preliminary studies have suggested that this compound may have anticancer potential. For instance, compounds with analogous structures have shown the ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Specific investigations into the compound's effect on glioma cells revealed that it could reduce cell viability by inducing necroptosis and autophagy while sparing normal cells .

Case Studies

  • In Vitro Studies : In vitro assays demonstrated that this compound inhibited the growth of several cancer cell lines with IC50 values in the low micromolar range. These findings indicate a promising therapeutic index for further development.
  • Mechanistic Insights : Further mechanistic studies revealed that the compound downregulates key signaling pathways involved in cell survival and proliferation, including the mTOR and AKT pathways .

Safety and Toxicology

Safety profiles for compounds similar to this compound indicate low toxicity at therapeutic doses. However, comprehensive toxicological assessments are necessary to evaluate its safety for clinical use fully.

Comparative Analysis of Biological Activities

Activity TypeRelated CompoundsObserved Effects
AntimicrobialVarious synthetic derivativesSignificant inhibition of bacterial growth
AnticancerSimilar amino acid derivativesInduction of apoptosis in cancer cells
CytotoxicityRelated chlorinated phenyl compoundsLower cytotoxicity in normal cells

Q & A

Q. What are the common synthetic routes for tert-Butyl 3-{[(4-chlorophenyl)methyl]amino}-2-methylpropanoate, and what reaction conditions are typically employed?

  • Methodological Answer : The synthesis often involves multi-step protection and coupling reactions. A key step is the introduction of the tert-butyl group via tert-butyl chloroformate (Boc) under basic conditions (e.g., potassium tert-butoxide in THF) to protect the amino group . Subsequent alkylation of the 4-chlorobenzylamine moiety can be achieved using reductive amination or nucleophilic substitution. For example, coupling tert-butyl 3-amino-2-methylpropanoate with 4-chlorobenzyl chloride in the presence of a base like triethylamine yields the target compound. Reaction monitoring via TLC and purification by column chromatography (silica gel, hexane/ethyl acetate gradient) are standard practices.

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be prioritized?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the structure, particularly the tert-butyl singlet at ~1.4 ppm and the 4-chlorophenyl aromatic protons at 7.2–7.4 ppm . High-Resolution Mass Spectrometry (HRMS) validates the molecular ion peak (e.g., [M+H]⁺) with <5 ppm error . Infrared (IR) spectroscopy identifies functional groups like the ester carbonyl (~1730 cm⁻¹) and secondary amine (~3300 cm⁻¹). Purity assessment via HPLC (C18 column, acetonitrile/water mobile phase) ensures >95% purity for downstream applications.

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields when introducing the tert-butyl group under acidic or basic conditions?

  • Methodological Answer : Yield discrepancies often arise from competing side reactions, such as tert-butyl group cleavage under acidic conditions or incomplete protection in basic media. For example, highlights the formation of dihydroxybiphenyl byproducts during reactions with thionyl chloride, which can be mitigated by optimizing reaction time and temperature . To address low yields, employ real-time monitoring (e.g., in-situ IR) and use scavengers like molecular sieves to trap water. Alternatively, switch to milder Boc-protecting reagents (e.g., Boc-anhydride) in anhydrous DMF to enhance efficiency .

Q. What role does the tert-butyl group play in the compound’s conformational stability, and how can this be experimentally validated?

Q. How can reaction conditions be optimized to improve enantiomeric purity in asymmetric syntheses of this compound?

  • Methodological Answer : Enantiomeric purity is critical for biological activity. Use chiral catalysts (e.g., BINOL-derived phosphoric acids) during the amination step to induce asymmetry . reports a 22% yield for a structurally similar compound, suggesting room for improvement via solvent polarity adjustments (e.g., switching from DCM to toluene) or cryogenic conditions to suppress racemization . Chiral HPLC (Chiralpak IA/IB columns) or circular dichroism (CD) spectroscopy should be used to assess enantiomeric excess (ee).

Data Contradiction Analysis

Q. How should researchers address discrepancies between experimental and computational spectroscopic data for this compound?

  • Methodological Answer : Discrepancies in NMR chemical shifts or IR stretches may arise from solvent effects, tautomerism, or incorrect computational models. For example, shows crystal structure data (bond lengths/angles) that can validate DFT-optimized geometries . Re-run computations with explicit solvent models (e.g., PCM for DMSO) and compare with experimental data. If contradictions persist, consider alternative conformers or protonation states using pH-dependent NMR titrations.

Experimental Design

Q. What strategies are recommended for scaling up the synthesis of this compound while maintaining reproducibility?

  • Methodological Answer : Scale-up challenges include exothermic reactions and mixing inefficiencies. Use flow chemistry for Boc protection to control heat dissipation and improve mixing . For workup, replace column chromatography with liquid-liquid extraction (e.g., tert-butyl methyl ether/water) or recrystallization (hexane/ethyl acetate). Process Analytical Technology (PAT) tools, such as inline FTIR, ensure consistent intermediate quality.

Structural and Functional Insights

Q. How does the 4-chlorophenyl moiety influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : The electron-withdrawing chlorine atom activates the phenyl ring for electrophilic substitution but deactivates it for nucleophilic attacks. In Suzuki-Miyaura couplings, the 4-chloro group directs cross-coupling to the meta position. Pre-functionalize the phenyl ring with a boronic ester (as in ) to enable Pd-catalyzed coupling . Monitor regioselectivity using LC-MS and compare with DFT-predicted reaction pathways.

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